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Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Chloro-2-
hydroxybenzophenone, a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with data tables and

experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 5-Chloro-2-
hydroxybenzophenone are presented below. The spectra are typically recorded in deuterated

chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 5-Chloro-2-hydroxybenzophenone exhibits signals corresponding

to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the

electronic environment of each proton.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-OH ~11.5 - 12.5 Singlet (broad) -

Aromatic H ~6.9 - 7.8 Multiplet -

Note: Specific peak assignments for the aromatic region can be complex due to overlapping

signals. 2D NMR techniques would be required for unambiguous assignment.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C=O 200.7

C-OH 161.9

C-Cl 124.3

Aromatic C 118.8, 119.9, 129.5, 130.0, 133.0, 134.8, 137.6

C (ipso to C=O) 118.8

Data sourced from SpectraBase.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 5-Chloro-2-hydroxybenzophenone shows characteristic absorption

bands for its functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3200-3600
O-H stretch (intramolecular H-

bond)
Broad

~3000-3100 C-H stretch (aromatic) Medium

~1630-1680 C=O stretch (ketone) Strong

~1450-1600 C=C stretch (aromatic) Medium-Strong

~1000-1300 C-O stretch Medium

~600-800 C-Cl stretch Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is often used to determine the concentration of a substance in solution.

UV-Vis Spectroscopic Data
The UV-Vis spectrum of 5-Chloro-2-hydroxybenzophenone is typically recorded in methanol

or ethanol.

Solvent λmax (nm)

Methanol 260, 330

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

General Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis of a compound like 5-Chloro-2-
hydroxybenzophenone is outlined below.
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Sample Preparation

Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol (Solution-State)
Sample Preparation:

For ¹H NMR, accurately weigh 5-25 mg of 5-Chloro-2-hydroxybenzophenone. For ¹³C

NMR, a higher concentration of 50-100 mg is recommended.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.
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Transfer the filtered solution into a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp,

well-resolved peaks.

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay.

Acquire the free induction decay (FID).

Process the FID using a Fourier transform to obtain the NMR spectrum.

Perform phase and baseline corrections.

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,

TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small amount of the solid 5-Chloro-2-hydroxybenzophenone powder directly

onto the ATR crystal.

Instrument Setup:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

Acquire the IR spectrum.

Clean the ATR crystal and press thoroughly after the measurement.

UV-Vis Spectroscopy Protocol (Solution-State)
Sample Preparation:

Prepare a stock solution of 5-Chloro-2-hydroxybenzophenone of a known concentration

in a UV-transparent solvent (e.g., methanol or ethanol).

Perform serial dilutions to obtain a series of solutions with concentrations that will yield

absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

Fill a clean quartz cuvette with the solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and measure the baseline.

Data Acquisition:

Rinse the sample cuvette with the solution to be measured, then fill it approximately three-

quarters full.
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Place the sample cuvette in the spectrophotometer and record the absorbance spectrum

over the desired wavelength range (e.g., 200-800 nm).

Identify the wavelength(s) of maximum absorbance (λmax).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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